molecular formula C14H22N2O2 B119082 Lidocaine-d10 N-Oxide CAS No. 851528-10-4

Lidocaine-d10 N-Oxide

Cat. No.: B119082
CAS No.: 851528-10-4
M. Wt: 260.4 g/mol
InChI Key: YDVXPJXUHRROBA-JKSUIMTKSA-N
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Description

Lidocaine-d10 N-Oxide is a deuterium-labeled derivative of lidocaine, a well-known local anesthetic. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of lidocaine. The deuterium labeling allows for more precise tracking and analysis in various experimental settings.

Scientific Research Applications

Lidocaine-d10 N-Oxide is extensively used in scientific research for:

    Pharmacokinetic Studies: Helps in understanding the absorption, distribution, metabolism, and excretion of lidocaine.

    Metabolic Pathway Analysis: Used to study the metabolic pathways and identify metabolites of lidocaine.

    Biological Research: Investigates the effects of lidocaine on cellular processes, including its impact on sodium channels and signaling pathways.

    Medical Research: Explores potential therapeutic applications and side effects of lidocaine and its derivatives.

    Industrial Applications: Used in the development of new anesthetic formulations and drug delivery systems.

Mechanism of Action

Lidocaine is a local anesthetic of the amide type . It provides local anesthesia by nerve blockade at various sites in the body . It elicits its numbing activity by blocking sodium channels so that the neurons of local tissues that have the medication applied on are transiently incapable of signaling the brain regarding sensations .

Safety and Hazards

Lidocaine-d10 N-Oxide is harmful if swallowed . It may cause an allergic skin reaction . In case of fire, hazardous decomposition products may be produced such as carbon oxides (CO, CO2), nitrogen oxides (NOx) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lidocaine-d10 N-Oxide typically involves the deuteration of lidocaine followed by oxidation. The deuteration process replaces hydrogen atoms with deuterium, a stable isotope of hydrogen. This is usually achieved through catalytic exchange reactions using deuterium gas or deuterated solvents. The subsequent oxidation step involves the use of oxidizing agents such as hydrogen peroxide or peracids to convert the nitrogen atom in the lidocaine molecule to an N-oxide functional group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Lidocaine-d10 N-Oxide undergoes several types of chemical reactions, including:

    Oxidation: The primary reaction for the formation of this compound.

    Reduction: Can be reduced back to its parent compound, lidocaine-d10.

    Substitution: Involves the replacement of functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: this compound.

    Reduction: Lidocaine-d10.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: The parent compound, widely used as a local anesthetic.

    Prilocaine: Another amide-type local anesthetic with similar properties.

    Bupivacaine: A longer-acting amide-type local anesthetic.

    Ropivacaine: Similar to bupivacaine but with a better safety profile.

Uniqueness

Lidocaine-d10 N-Oxide is unique due to its deuterium labeling, which allows for more precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings where detailed analysis of lidocaine’s behavior in biological systems is required.

Properties

IUPAC Name

1,1,2,2,2-pentadeuterio-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVXPJXUHRROBA-JKSUIMTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[N+](CC(=O)NC1=C(C=CC=C1C)C)(C([2H])([2H])C([2H])([2H])[2H])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461335
Record name Lidocaine-d10 N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851528-10-4
Record name Lidocaine-d10 N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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